molecular formula C11H14ClNO B2987068 2-Chloro-4-(cyclohexyloxy)pyridine CAS No. 945988-45-4

2-Chloro-4-(cyclohexyloxy)pyridine

Cat. No. B2987068
Key on ui cas rn: 945988-45-4
M. Wt: 211.69
InChI Key: SBSLVJWNBABGPU-UHFFFAOYSA-N
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Patent
US08022222B2

Procedure details

Using the method of Example 3, Step A, cyclohexanol (948 mg, 9.46 mmol), 60% sodium hydride in mineral oil (378 mg, 9.46 mmol), and 2-chloro-4-nitropyridine (1.50 g, 9.46 mmol) were reacted to provide 2-chloro-4-(cyclohexyloxy)pyridine (1.78 g, 89% yield) as an oil. 1H NMR (CDCl3) δ 8.15 (d; 1H), 6.80 (s, 1H), 6.71 (d, 1H), 4.32 (m, 1H), 1.94-1.99 (m, 2H), 1.79-1.85 (m, 2H), 1.26-1-62 (m, 6H).
Quantity
948 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
378 mg
Type
reactant
Reaction Step Three
Quantity
1.5 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([OH:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[H-].[Na+].[Cl:10][C:11]1[CH:16]=[C:15]([N+]([O-])=O)[CH:14]=[CH:13][N:12]=1>>[Cl:10][C:11]1[CH:16]=[C:15]([O:7][CH:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)[CH:14]=[CH:13][N:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
948 mg
Type
reactant
Smiles
C1(CCCCC1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
oil
Quantity
378 mg
Type
reactant
Smiles
Step Four
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=C1)OC1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.78 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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